molecular formula C23H20Cl2N4S B4819058 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B4819058
M. Wt: 455.4 g/mol
InChI Key: QJXYPUWWFCGLJZ-UHFFFAOYSA-N
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Description

4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that features a unique combination of a piperazine ring, a dichlorobenzyl group, and a thieno[2,3-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This is followed by the introduction of the phenyl group and the piperazine ring. The final step involves the attachment of the 2,4-dichlorobenzyl group to the piperazine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:

  • 4-[4-(2,4-Dichlorobenzyl)-1-piperazinyl]aniline
  • 4-(4-Benzhydryl-piperazin-1-yl)-5-(4-chloro-phenyl)-thieno[2,3-d]pyrimidine
  • 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N4S/c24-18-7-6-17(20(25)12-18)13-28-8-10-29(11-9-28)22-21-19(16-4-2-1-3-5-16)14-30-23(21)27-15-26-22/h1-7,12,14-15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXYPUWWFCGLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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